2'-Methoxy-3-phenylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 .
Synthesis Analysis
The synthesis of 2’-Methoxy-3-phenylpropiophenone involves the use of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum . The Grignard reagent then reacts with propionitrile to produce 2’-Methoxy-3-phenylpropiophenone .Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-phenylpropiophenone is represented by the InChI code 1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 .Scientific Research Applications
Palladium-catalyzed Arylation Reactions
2-Hydroxy-2-methylpropiophenone, a compound closely related to 2'-Methoxy-3-phenylpropiophenone, undergoes unique multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds. This process illustrates the compound's potential as a precursor in synthesizing diverse organic molecules with high complexity and specificity (H. Wakui et al., 2004).
Spectral and Electronic Property Analysis
The structural, spectral, and electronic properties of newly synthesized compounds related to this compound have been investigated. These studies include density functional theory calculations, experimental spectroscopy, and molecular docking analysis, highlighting the compound's utility in the development of potential pharmacological agents (R. H. et al., 2021).
Synthesis and Crystal Structure Elucidation
Research into the synthesis and crystal structure of compounds structurally similar to this compound provides insights into their molecular configuration and the intermolecular hydrogen bonds that stabilize their structures. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmacology (Xu Liang, 2009).
Green Chemistry Applications
The mechanical solvent-free synthesis of derivatives related to this compound demonstrates the effectiveness of green chemistry approaches in organic synthesis. This method offers advantages such as reduced reaction times, elimination of solvents, and enhanced product yields, emphasizing the role of this compound and its derivatives in sustainable chemistry practices (L. K. Amole et al., 2019).
Advanced Material Development
Research into the synthesis of novel polymeric materials using bisphenol monomers, including those derived from this compound, showcases the potential of these compounds in creating high-performance, crosslinkable, fully aromatic poly(aryl ether ketone)s. These materials exhibit excellent thermal stability and are suitable for various advanced applications, such as in the aerospace and automotive industries (Xigui Yue et al., 2007).
Future Directions
While specific future directions for 2’-Methoxy-3-phenylpropiophenone are not mentioned in the available literature, it’s worth noting that phenolic compounds, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future directions in exploring its applications in these areas.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTAGTBBDQLYFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443456 |
Source
|
Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22618-13-9 |
Source
|
Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.